Here's what we can glean from available sources:
4,6-Dichloro-5-pyrimidinecarboxylic acid is a heterocyclic compound characterized by a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and a carboxylic acid group at the 5 position. Its molecular formula is and it has a molecular weight of approximately 192.99 g/mol. This compound is recognized for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry, due to its unique structural properties and reactivity profile .
As with most chemicals, it's advisable to handle 4,6-Dichloropyrimidine-5-carboxylic acid with caution due to its unknown toxicological profile. Specific data on its toxicity, flammability, and reactivity is not available in scientific literature.
The chemical reactivity of 4,6-dichloro-5-pyrimidinecarboxylic acid can be attributed to its functional groups:
Reactions involving this compound are often utilized in synthesizing other biologically active molecules or pharmaceuticals .
Several methods have been reported for synthesizing 4,6-dichloro-5-pyrimidinecarboxylic acid:
These methods highlight the versatility of synthetic routes available for obtaining this compound .
4,6-Dichloro-5-pyrimidinecarboxylic acid finds applications primarily in:
Interaction studies involving 4,6-dichloro-5-pyrimidinecarboxylic acid focus on its reactivity with biological molecules and other chemical entities. Such studies may include:
These investigations are crucial for determining its potential therapeutic applications and safety profile .
Several compounds share structural similarities with 4,6-dichloro-5-pyrimidinecarboxylic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Dichloropyrimidine | Chlorines at positions 2 and 4 | Used primarily in herbicides; different substitution pattern. |
5-Fluorouracil | Fluorine at position 5 | Anticancer drug; significant biological activity. |
4-Amino-5-chloropyrimidine | Amino group at position 4 | Important in drug synthesis; differing functional group. |
2-Chloro-5-pyrimidinecarboxylic acid | Chlorine at position 2 | Different reactivity profile; potential agricultural application. |
The uniqueness of 4,6-dichloro-5-pyrimidinecarboxylic acid lies in its specific chlorination pattern and carboxylic acid functionality, which contribute to its distinct chemical reactivity and potential applications in drug development .
Thermal Analysis Overview
The thermal behavior of 4,6-Dichloro-5-pyrimidinecarboxylic acid reveals critical information about its stability and handling requirements. The compound exhibits a predicted boiling point of 353.8 ± 37.0 °C at 760 mmHg, indicating substantial thermal stability under normal atmospheric conditions [1] [2] [3] [4]. This elevated boiling point is characteristic of pyrimidine derivatives with electron-withdrawing chlorine substituents, which enhance intermolecular interactions and reduce volatility.
Melting Point Characteristics
While specific melting point data for 4,6-Dichloro-5-pyrimidinecarboxylic acid is not available in the literature, related pyrimidine compounds provide insight into expected behavior. The parent compound 4,6-dichloropyrimidine has a melting point of 65-67 °C [5], while substituted pyrimidine-5-carboxylic acids typically exhibit higher melting points due to hydrogen bonding interactions of the carboxylic acid group. The presence of both chlorine substituents and the carboxylic acid functionality would be expected to increase the melting point significantly above the parent compound.
Decomposition Temperature Profile
The decomposition temperature of 4,6-Dichloro-5-pyrimidinecarboxylic acid has not been specifically determined in the available literature [6] [4]. However, thermal analysis studies of related pyrimidine derivatives indicate that decomposition typically occurs in the range of 200-400 °C, with the specific temperature being highly dependent on substituent patterns and molecular structure [7] [8]. The compound's stability is evidenced by its storage recommendations, which specify freezer storage at -20 °C under inert atmosphere conditions [2] [9] [3] [4].
Thermal Parameter | Value | Notes |
---|---|---|
Boiling Point | 353.8 ± 37.0 °C | Predicted value at 760 mmHg [1] [2] [3] [4] |
Flash Point | 167.8 °C | Indicates moderate flammability [1] [2] [6] |
Melting Point | Not determined | Requires experimental determination |
Decomposition Temperature | Not determined | Expected >200 °C based on related compounds |
Aqueous Solubility Characteristics
4,6-Dichloro-5-pyrimidinecarboxylic acid exhibits limited aqueous solubility, described consistently across multiple sources as "slightly soluble in water" [1] [2] [9] [4]. This reduced water solubility is attributed to the presence of two chlorine atoms at the 4 and 6 positions, which increase the compound's hydrophobic character and reduce its affinity for polar solvents. The carboxylic acid group provides some hydrophilic character, preventing complete insolubility, but the overall molecular structure favors limited aqueous solubility.
Organic Solvent Solubility Profile
Acid Dissociation Constant
The pKa value of 4,6-Dichloro-5-pyrimidinecarboxylic acid has been predicted to be -0.03 ± 0.25 [2] [3] [4], indicating that this compound is a relatively strong acid. This low pKa value results from the combined electron-withdrawing effects of the two chlorine atoms and the pyrimidine ring system, which stabilize the conjugate base formed upon deprotonation of the carboxylic acid group.
Electronic Effects on Acidity
The strong acidic character of 4,6-Dichloro-5-pyrimidinecarboxylic acid can be attributed to several structural factors. The chlorine atoms at positions 4 and 6 are electron-withdrawing substituents that increase the electrophilicity of the pyrimidine ring. Additionally, the nitrogen atoms in the pyrimidine ring contribute to the electron-deficient character of the system. These combined effects result in enhanced stabilization of the carboxylate anion, leading to increased acidity compared to simple carboxylic acids.
pH-Dependent Speciation Profile
Based on the predicted pKa value of -0.03, 4,6-Dichloro-5-pyrimidinecarboxylic acid would exist predominantly in its deprotonated form (carboxylate anion) at physiological pH conditions. At pH values significantly below the pKa, the compound would exist primarily as the protonated carboxylic acid form. The methyl ester derivative of this compound has been reported to have a pKa of -6.01 ± 0.26 [13], demonstrating how esterification dramatically reduces the acidic character.
pH Range | Predominant Species | Percentage Distribution |
---|---|---|
pH < -1 | Protonated acid form | >90% |
pH = -0.03 | Equal distribution | 50% each form |
pH > 1 | Deprotonated carboxylate | >90% |
Physiological pH (7.4) | Carboxylate anion | >99% |
Irritant